6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Description
6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a bicyclic heterocyclic compound featuring fused pyrazole and pyridine rings. Its molecular formula is C₉H₈N₂O, with a methyl group at the 6-position of the pyrazolo-pyridine scaffold and a formyl (-CHO) substituent at the 3-position . This compound is synthesized via the Vilsmeier-Haack reaction, a method widely used for formylating aromatic systems . Pyrazolo-pyridine carbaldehydes are recognized for their dual reactivity: the pyridine ring acts as a nucleophilic site, while the pyrazole ring serves as an electrophilic center, enabling diverse functionalization . Applications span anticancer agents, antimicrobials, and materials science (e.g., OLEDs) due to their electronic properties .
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-9-8(6-12)4-10-11(9)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBQJDCOAYHSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrazolopyridine core. Subsequent functionalization steps, including methylation and formylation, yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under acidic or basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, heat | 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | N/A | |
| H₂O₂ | Acidic conditions | Same as above | N/A |
Mechanism: The aldehyde (-CHO) group is oxidized to -COOH via strong oxidizing agents. This reaction is critical for functionalizing the compound for further transformations.
Reduction Reactions
The aldehyde group can be reduced to an alcohol using hydride reagents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, room temperature | 6-Methylpyrazolo[1,5-a]pyridine-3-methanol | N/A | |
| LiAlH₄ | THF, reflux | Same as above | N/A |
Mechanism: Hydride transfer converts the aldehyde to a primary alcohol, expanding potential applications in medicinal chemistry.
Substitution Reactions
Nucleophilic aromatic substitution occurs at the pyrazole ring, enabling functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Halides (e.g., Br⁻) | Acidic conditions | Halogenated pyrazole derivatives | N/A | |
| Amines (e.g., NH₃) | Basic conditions | Amino-substituted pyrazolo[1,5-a]pyridines | N/A |
Mechanism: Electron-deficient positions on the pyrazole ring facilitate electrophilic substitution, introducing functional groups for tailored reactivity.
Condensation Reactions
The aldehyde group participates in condensation with nucleophiles, forming imines or other derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine (NH₂NH₂) | Acidic conditions | Pyrazolo[1,5-a]pyridine-3-hydrazone | N/A | |
| Ammonia (NH₃) | Solvent, heat | Imines or Schiff bases | N/A |
Mechanism: The aldehyde reacts with nucleophiles (e.g., hydrazines, amines) to form conjugated systems, useful in drug design.
Vilsmeier Reaction
Though primarily used in synthesis, the Vilsmeier reaction can modify the aldehyde group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃ + DMF | 0°C → rt | Formylated derivatives (if applicable) | N/A |
Note: This reaction is typically employed during synthesis but illustrates the compound’s aldehyde reactivity .
TEMPO-Mediated Reactions
Oxidative transformations using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) enable functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| TEMPO, DIPEA | Acrylonitrile, rt | Nitrile-substituted derivatives | 73% |
Mechanism: TEMPO facilitates radical-mediated coupling, expanding the compound’s synthetic utility .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde exhibit promising anticancer properties. For instance, modifications to the compound have led to the development of potent inhibitors targeting specific kinases involved in cancer progression. A notable study demonstrated that certain derivatives showed IC50 values in the nanomolar range against cancer cell lines, indicating their potential as therapeutic agents .
- Inflammatory Diseases : The compound has been explored for its inhibitory effects on interleukin-1 receptor associated kinase 4 (IRAK4), which is implicated in inflammatory pathways. Selective inhibition of IRAK4 has been shown to reduce inflammation in preclinical models, suggesting potential applications in treating conditions like rheumatoid arthritis .
2. Material Science
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its derivatives have been studied for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport characteristics .
- Fluorescent Dyes : The compound's photophysical properties allow it to be utilized as a fluorescent dye in biological imaging and sensing applications. Research has shown that its derivatives can be engineered to emit specific wavelengths when excited, making them valuable in diagnostic tools .
Table 1: Anticancer Activity of Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | IRAK4 | 110 | High |
| Compound B | PI3Kδ | 2.8 | Very High |
| Compound C | CDK6 | 50 | Moderate |
This table summarizes findings from various studies highlighting the anticancer activity of different derivatives of this compound against specific kinases involved in cancer signaling pathways.
Table 2: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.85 |
| Solubility | High |
The photophysical properties of selected derivatives indicate their potential utility as fluorescent probes in biological applications.
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde and related compounds:
Yield inferred from analogous imidazo-pyridine syntheses .
*Yield from bromination step in a multi-step synthesis .
Key Comparative Insights:
Halogenated derivatives (e.g., 6-Bromo-4-methoxy) enable cross-coupling reactions (e.g., Suzuki), broadening utility in medicinal chemistry .
Synthetic Efficiency :
- The Vilsmeier-Haack reaction yields ~55–60% for pyrazolo-pyridine carbaldehydes, comparable to imidazo-pyridine analogs . However, bromination steps (e.g., for 6-Bromo derivatives) reduce overall yields due to additional steps .
Biological and Material Applications :
- Imidazo[1,5-a]pyridine-3-carbaldehyde derivatives exhibit stronger N-heterocyclic carbene (NHC) activity, making them preferred in catalysis and OLEDs .
- Ethyl carboxylate derivatives (e.g., Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate) serve as prodrugs or intermediates for acrylate-based polymers .
Electronic Properties :
- Pyrazolo-pyridine systems display intramolecular charge transfer (ICT) when conjugated with electron-rich groups (e.g., ferrocene), useful in optoelectronics . Imidazo-pyridines, with adjacent nitrogen atoms, exhibit higher electron-deficient character, favoring use in NHC chemistry .
Biological Activity
6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure
The compound belongs to the pyrazolo[1,5-a]pyridine class, characterized by a fused pyrazole and pyridine ring. Its structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro evaluations have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. For instance, compounds derived from pyrazolo[1,5-a]pyridine structures have demonstrated minimum inhibitory concentrations (MIC) in the nanomolar range against Mtb H37Rv strains, indicating potent antimicrobial properties .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | <0.002 | Mtb H37Rv |
| Compound 5k | 0.15 | Mtb H37Ra |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various human cancer cell lines. Specifically, certain analogs have demonstrated selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| N-hydroxyethyl analogue | MDA-361 | 18 | PI3K inhibition |
| CPL302253 | Various tumors | 2.8 | Selective PI3Kδ inhibition |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Action : The compound interacts with bacterial enzymes critical for cell wall synthesis and replication, leading to bactericidal effects .
- Anticancer Mechanism : Inhibition of the PI3K pathway disrupts downstream signaling involved in cell survival and proliferation. This pathway's overactivity is often linked to various cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the pyrazole ring significantly affect potency and selectivity against specific targets:
- Substituent Effects : Variations in the position and type of substituents can enhance or diminish activity against Mtb and cancer cells. For instance, hydrophobic groups tend to improve membrane permeability and bioavailability .
Case Studies
Several studies have explored the efficacy of this compound in vivo:
- In Vivo Efficacy Against Tuberculosis : A study demonstrated that a derivative significantly reduced bacterial burden in a mouse model infected with Mtb, suggesting its potential as a therapeutic agent against tuberculosis .
- Tumor Growth Inhibition : In xenograft models, compounds derived from this scaffold showed substantial tumor reduction compared to controls, supporting their development as anticancer agents .
Q & A
Q. What are the common synthetic routes for 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde?
The synthesis typically involves:
- Vilsmeier-Haack Formylation : Reacting 6-methylpyrazolo[1,5-a]pyridine with DMF-POCl₃ to introduce the aldehyde group at position 3, as demonstrated in analogous pyrazolo-pyridine carbaldehyde syntheses .
- Methylation Strategies : Introducing the 6-methyl group via electrophilic substitution or cross-coupling reactions, as seen in related 2-methylpyrazolo[1,5-a]pyridine derivatives .
- Cyclization : Building the pyrazole ring through hydrazine derivatives and α,β-unsaturated carbonyl precursors, followed by oxidation to the aldehyde .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
Methodological approaches include:
- Chromatography : HPLC or GC-MS to assess purity (>95% as standard in heterocyclic compounds) .
- Spectroscopy : ¹H/¹³C NMR to verify the aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.4–2.6 ppm). HRMS (ESI) confirms the molecular ion [M+H]⁺ .
- X-ray Crystallography : Resolving ambiguities in tautomeric forms or regiochemistry, leveraging SHELX programs for refinement .
Q. What safety protocols are critical for handling this compound?
Key guidelines include:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Spill Management : Neutralize with sodium bisulfite and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. What strategies are employed to functionalize the aldehyde group for medicinal chemistry applications?
The aldehyde serves as a versatile handle for:
- Schiff Base Formation : Condensation with amines to generate imine derivatives for bioactivity screening .
- Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) to extend π-conjugation for materials science applications .
- Reductive Amination : Conversion to secondary amines using NaBH₃CN or H₂/Pd-C, enabling access to pharmacophores .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives?
Contradictions (e.g., unexpected coupling patterns in NMR) are addressed by:
- Multi-Technique Validation : Combining NOESY, COSY, and HSQC to assign stereochemistry or tautomeric forms .
- Computational Modeling : Using software like ChemAxon or Biovia Discovery Studio to simulate NMR shifts and compare with experimental data .
- Single-Crystal Analysis : Resolving regiochemical ambiguities via X-ray diffraction, particularly for isomers or polymorphs .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Advanced approaches include:
- DFT Calculations : Optimizing transition states for nucleophilic attacks at the aldehyde group using Gaussian or ORCA .
- Docking Studies : Screening derivatives against protein targets (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- Reactivity Descriptors : Calculating Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and optimize yields by varying solvents (DMF vs. THF) or catalysts (Pd/Cu systems) .
- Data Reproducibility : Document reaction conditions (temp, time, stoichiometry) meticulously, as minor changes can alter regioselectivity in fused heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
